

# In-Depth Technical Guide: GSK583, a Potent Inhibitor of RIP2 Kinase

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## Compound of Interest

Compound Name: GC583

Cat. No.: B1192733

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Note on Nomenclature: Initial searches for "**GC583**" did not yield a specific, well-documented compound. However, the compound "GSK583" is a highly characterized molecule with a target profile that aligns with the likely area of interest. It is probable that "**GC583**" was a typographical error for "GSK583". This guide will, therefore, focus on GSK583.

## Primary Target and Mechanism of Action

The primary molecular target of GSK583 is Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RIP2.[1][2][3] GSK583 is a highly potent and selective, orally active inhibitor of RIP2 Kinase.[2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain to block its enzymatic activity.[2][4]

RIPK2 is a crucial serine/threonine/tyrosine kinase that functions as a key downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins 1 and 2).[5][6] These receptors are central to the innate immune system's ability to detect bacterial peptidoglycans.[5] Upon activation by NOD1/2, RIPK2 undergoes autophosphorylation and ubiquitination, which leads to the activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways.[7] This cascade ultimately results in the production of pro-inflammatory cytokines.[5] By inhibiting RIPK2, GSK583 effectively blocks this inflammatory signaling cascade.[2]

## Quantitative Data

The inhibitory activity of GSK583 has been quantified in various biochemical and cellular assays. The following tables summarize the key potency data.

Target	Assay Type	Species	IC50	Reference(s)
RIPK2	Kinase Activity Assay	Human	5 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
RIPK2	Kinase Activity Assay	Rat	2 nM	<a href="#">[3]</a>
RIPK3	Kinase Activity Assay	Human	16 nM	<a href="#">[1]</a>

Cellular Assay	Cell Type	Stimulant	Measured Endpoint	IC50	Reference(s)
Cytokine Production	Human Monocytes	MDP (Muramyl Dipeptide)	TNF- $\alpha$ release	8 nM	<a href="#">[1]</a> <a href="#">[2]</a>
Cytokine Production	Human Whole Blood	MDP	TNF- $\alpha$ release	237 nM	<a href="#">[2]</a>
Cytokine Production	Rat Whole Blood	MDP	TNF- $\alpha$ release	133 nM	<a href="#">[2]</a>
Cytokine Production	Explant Cultures	-	TNF- $\alpha$ and IL-6 release	~200 nM	<a href="#">[1]</a>

## Experimental Protocols

### Fluorescence Polarization (FP) Based Binding Assay for RIPK2 Inhibition

This assay quantifies the interaction of test compounds with the ATP binding pocket of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.[\[2\]](#)[\[4\]](#)

Materials:

- Full-length FLAG His-tagged RIPK2 (purified from a baculovirus expression system)
- Fluorescently labeled ATP-competitive ligand
- Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT, and 1 mM CHAPS[2]
- Test compounds (e.g., GSK583) dissolved in 100% DMSO
- Multiwell plates (e.g., 384-well, black, non-binding surface)
- Instrument capable of measuring fluorescence polarization

#### Procedure:

- Prepare solutions of RIPK2 and the fluorescently labeled ligand in the assay buffer. The final concentration of RIPK2 should be twice the apparent dissociation constant (K<sub>d</sub>), and the final concentration of the fluorescent ligand is 5 nM.[2]
- Dispense 100 nL of the test compound solution in DMSO into the wells of the multiwell plate.
- Add 5 µL of the RIPK2 solution to each well containing the test compound.
- Incubate the plate at room temperature for 10 minutes.[2][8]
- Add 5 µL of the fluorescently labeled ligand solution to each well.
- Incubate the plate at room temperature for at least 10 minutes.[2]
- Measure the fluorescence polarization of each well using an appropriate instrument.
- The percentage of inhibition by the test compound is calculated relative to internal assay controls.

## Cellular Selectivity Assay in Primary Human Monocytes

This assay assesses the selectivity of the inhibitor for RIPK2-dependent signaling pathways over other innate immune signaling pathways.[1]

**Materials:**

- Primary human monocytes
- GSK583 or other test inhibitors
- Ligands for specific receptors:
  - NOD1: ie-DAP
  - NOD2: MDP
  - TLR2: Pam2Csk4
  - TLR4: Ultrapure LPS
  - TLR7: Gardiquimod
  - IL-1R: IL-1 $\beta$
  - TNFR: TNF- $\alpha$
- Immunoassay kits for TNF- $\alpha$  and IL-8

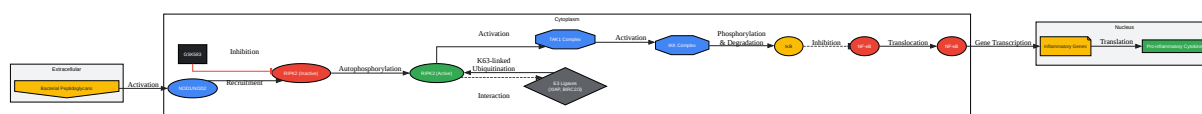
**Procedure:**

- Pre-treat the primary human monocytes with the test inhibitor (e.g., GSK583 at 1  $\mu$ M) for 30 minutes.[\[1\]](#)
- Stimulate the cells for 6 hours with one of the specific receptor ligands listed above.[\[1\]](#)
- After the stimulation period, collect the cell culture supernatant.
- Measure the concentration of the released pro-inflammatory cytokines (TNF- $\alpha$  or IL-8, depending on the stimulant) in the supernatant using an immunoassay.[\[1\]](#)
- Calculate the percent inhibition of cytokine release for each condition compared to a vehicle-treated control.

# Signaling Pathways and Experimental Workflows

## RIPK2 Signaling Pathway

The following diagram illustrates the central role of RIPK2 in the NOD1/2 signaling pathway, leading to the activation of NF- $\kappa$ B and the production of inflammatory cytokines. GSK583 acts by directly inhibiting the kinase activity of RIPK2.

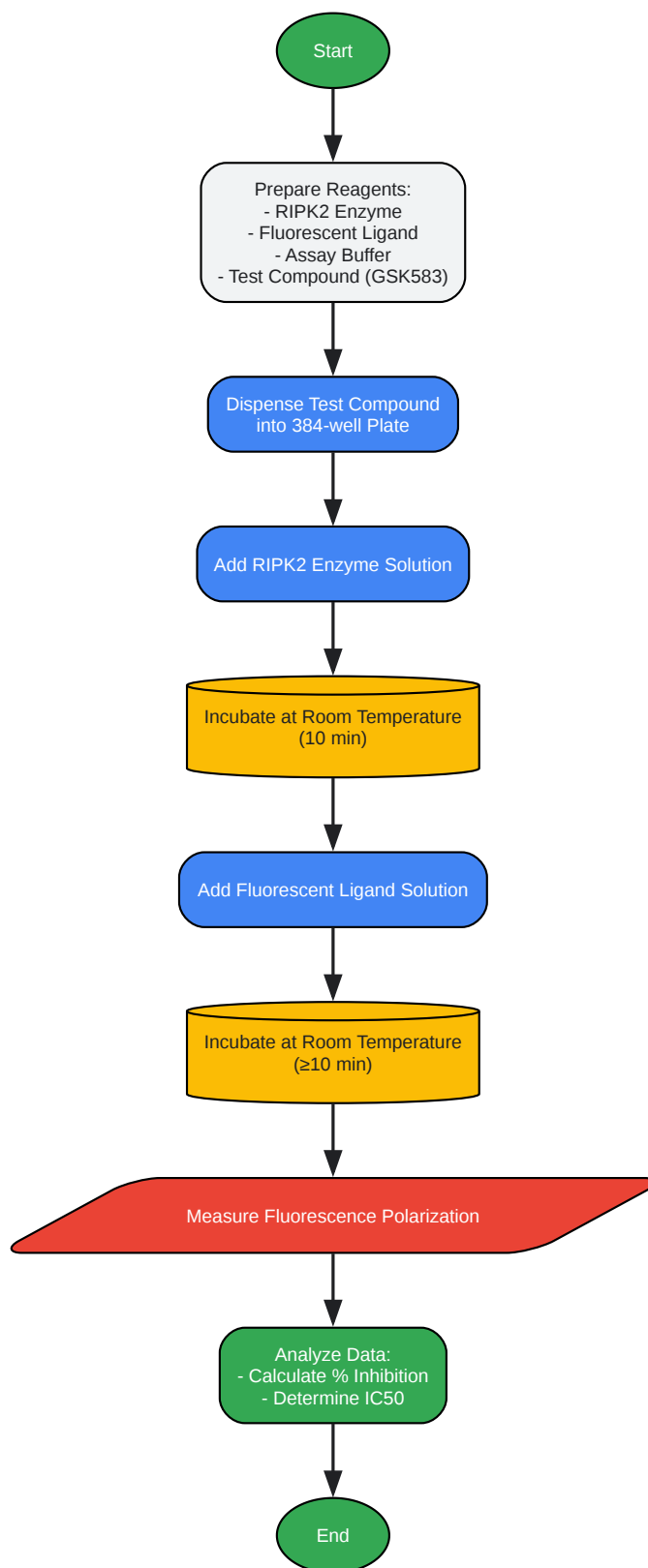


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Caption: NOD1/2 signaling pathway leading to inflammatory cytokine production and its inhibition by GSK583.

## Experimental Workflow: Fluorescence Polarization Assay

The following diagram outlines the workflow for determining the inhibitory activity of a compound using the fluorescence polarization-based binding assay.



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